molecular formula C12H15NO4S2 B12614450 2-(Thiomorpoline-4-sulfonyl)-benzoic acid methyl ester CAS No. 902137-96-6

2-(Thiomorpoline-4-sulfonyl)-benzoic acid methyl ester

Cat. No.: B12614450
CAS No.: 902137-96-6
M. Wt: 301.4 g/mol
InChI Key: ZVTRZXXJOIIHJQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester typically involves the reaction of thiomorpholine with benzoic acid derivatives under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the final product’s purity and quality .

Chemical Reactions Analysis

2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like triethylamine, and specific temperature and pressure conditions to optimize the reaction yield . The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Properties

CAS No.

902137-96-6

Molecular Formula

C12H15NO4S2

Molecular Weight

301.4 g/mol

IUPAC Name

methyl 2-thiomorpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C12H15NO4S2/c1-17-12(14)10-4-2-3-5-11(10)19(15,16)13-6-8-18-9-7-13/h2-5H,6-9H2,1H3

InChI Key

ZVTRZXXJOIIHJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCSCC2

Origin of Product

United States

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